molecular formula C26H24BrN3O2 B12018130 4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 834907-46-9

4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B12018130
CAS No.: 834907-46-9
M. Wt: 490.4 g/mol
InChI Key: VVWCVCNWXJSTDV-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₆H₂₄BrN₃O₂
Key Structural Features:

  • Hexahydroquinoline core with amino (C2) and cyano (C3) substituents.
  • 4-(Allyloxy)phenyl group at position 2.
  • 4-Bromo-2-methylphenyl substituent at position 1.

Properties

CAS No.

834907-46-9

Molecular Formula

C26H24BrN3O2

Molecular Weight

490.4 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-4-(4-prop-2-enoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H24BrN3O2/c1-3-13-32-19-10-7-17(8-11-19)24-20(15-28)26(29)30(21-12-9-18(27)14-16(21)2)22-5-4-6-23(31)25(22)24/h3,7-12,14,24H,1,4-6,13,29H2,2H3

InChI Key

VVWCVCNWXJSTDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)OCC=C)C(=O)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, allyl alcohol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the quinoline core .

Scientific Research Applications

4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a family of hexahydroquinolinecarbonitriles with variations in aryl substituents. Key analogs and their substituent differences are summarized below:

Compound Name (CID/Reference) Position 1 Substituent Position 4 Substituent Key Functional Groups Reference
Target Compound (CID 3721105) 4-Bromo-2-methylphenyl 4-(Allyloxy)phenyl Allyloxy, Bromo, Methyl
2-Amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-... 4-Bromophenyl 4-(Methylsulfanyl)phenyl Methylsulfanyl
2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-... 3,4-Dichlorophenyl 2,4-Dichlorophenyl Dichloro
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Methylphenyl N/A (Chromene backbone) Methyl
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... Methyl ester 4-Methoxyphenyl Methoxy

Substituent Impact :

  • Electron-Donating Groups (e.g., Methoxy, Methyl) : Enhance solubility and may improve bioavailability (e.g., ) .
  • Allyloxy vs.

Antiviral Activity :

  • Quinolinecarboxamides () inhibit pestivirus replication by targeting the RNA-dependent RNA polymerase (RdRp) "hotspot" near residues F224 and N264 .
  • The target compound’s bromo and allyloxy groups may enhance hydrophobic interactions with RdRp, though direct antiviral data are unavailable.
  • Analogs with dichlorophenyl groups () show cross-resistance with RdRp inhibitors like BPIP, suggesting shared binding regions .

Cytotoxicity :

  • Related compounds (e.g., TO505-6180 in ) exhibit high selectivity indices (CC₅₀ > 100 µM), indicating low cytotoxicity .

Physicochemical Properties

Property Target Compound (CID 3721105) 4-(4-Methoxyphenyl) Derivative () 4-(Methylsulfanyl) Derivative ()
Molecular Weight 514.4 g/mol 327.37 g/mol ~500 g/mol (estimated)
Melting Point Not reported 223–225°C (Ethanol) Not reported
Solubility Likely low (bromo substituent) Moderate (methoxy enhances polarity) Low (methylsulfanyl increases lipophilicity)
Crystallographic Data Not available Monoclinic, P2₁/c Not available

Structure-Activity Relationship (SAR) Insights

  • Position 1 : Bulky substituents (e.g., 4-bromo-2-methylphenyl) may improve RdRp binding via hydrophobic interactions .
  • Position 3 (Cyano): Critical for hydrogen bonding with RdRp active sites, as seen in related inhibitors .

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